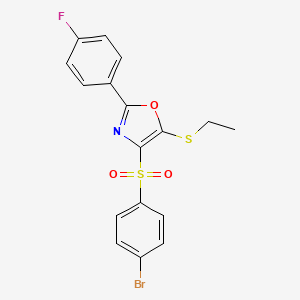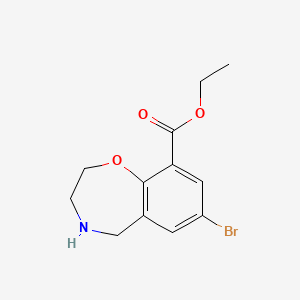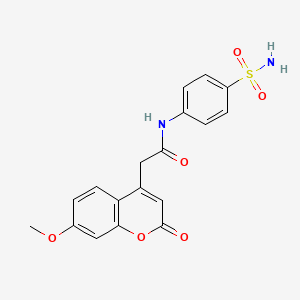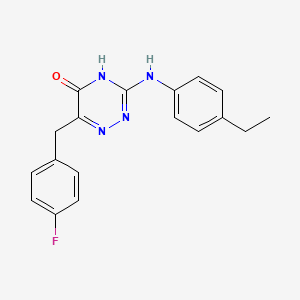![molecular formula C19H20F2N2O7S2 B3007903 N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide CAS No. 838816-59-4](/img/structure/B3007903.png)
N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is a sulfonamide derivative, which is a class of compounds known for their wide range of medicinal properties. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are often used as therapeutic agents due to their inhibitory activity against various enzymes.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve multiple steps, including the reaction of amines with sulfonyl chlorides. In one study, the synthesis began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule . This molecule was then further modified by reacting with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) . These techniques allow for the identification of functional groups and the overall molecular framework, ensuring the correct structure of the synthesized compounds.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For instance, electrochemical synthesis can be used to produce sulfonamide derivatives through the anodic oxidation of amines in the presence of arylsulfinic acids . The electrogenerated quinone diimine intermediate can then undergo a Michael-type addition reaction with arylsulfinic acids to yield the respective sulfonamide derivatives . This method shows the versatility of sulfonamide chemistry and the potential for generating diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The inhibitory activity of these compounds against enzymes like acetylcholinesterase is a key chemical property that can be evaluated through enzyme kinetics and computational studies . The inhibitory effects are often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity . Additionally, the binding affinities of these compounds to their target enzymes can be compared through docking studies .
Applications De Recherche Scientifique
Antimicrobial Activity
This compound, belonging to the class of sulfonamides with a morpholine group, shows potential in modulating antibiotic activity against multidrug-resistant strains of various microorganisms, including Staphylococcus aureus and Escherichia coli. The study demonstrates its capability to enhance the efficacy of other antibiotics, such as amikacin, against resistant strains, showcasing its potential in addressing the challenge of antibiotic resistance (Oliveira et al., 2015).
Enzyme Inhibition for Alzheimer’s Therapy
In the context of Alzheimer’s disease, sulfonamide derivatives, including structures similar to the target compound, have shown significant inhibitory activity against acetylcholinesterase. This enzyme plays a crucial role in the progression of Alzheimer’s, and its inhibition is a targeted approach to mitigate the disease's symptoms. Such compounds are synthesized and evaluated for their potential therapeutic applications, offering a basis for developing more potent inhibitors (Abbasi et al., 2018).
Anticancer Evaluation
Compounds containing phenylaminosulfanyl and morpholin-4-ylsulfonyl moieties have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds have shown promising results in inducing apoptosis and arresting the cell cycle in cancer cells, particularly in breast cancer models. This suggests their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Advanced Materials Synthesis
In the development of advanced materials, such as ionic liquids and nanofiltration membranes, derivatives of sulfonamides play a crucial role. They contribute to the synthesis of room-temperature ionic liquids with specific electrochemical properties and nanofiltration membranes with improved water flux for dye solution treatment. These applications demonstrate the compound's versatility beyond biomedical research, extending to materials science and engineering (Komayko et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be definitively identified. Based on its structural similarity to other compounds, it may interact with enzymes such ascytochromes P450 , a group of heme-thiolate monooxygenases involved in an NADPH-dependent electron transport pathway .
Mode of Action
The compound likely interacts with its targets through a process of nucleophilic aromatic substitution . This involves the replacement of a substituent in an aromatic ring by a nucleophile . The compound’s difluoromethylsulfonyl and morpholin-4-ylsulfonyl groups may play key roles in this interaction .
Biochemical Pathways
Given its potential interaction with cytochromes p450 , it may influence pathways involving the metabolism of drugs and synthesis of cholesterol, steroids, and other lipids .
Pharmacokinetics
Similar compounds have been shown to undergo biotransformation dependent onCYP3A , resulting in the formation of metabolites . These properties can significantly impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific studies. If it does interact with cytochromes p450 , it could potentially influence a wide range of physiological processes, given the broad role of these enzymes in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the presence of strongly basic nucleophilic reagents
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O7S2/c1-29-17-7-6-15(32(27,28)23-8-10-30-11-9-23)12-16(17)18(24)22-13-2-4-14(5-3-13)31(25,26)19(20)21/h2-7,12,19H,8-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSGDFXUOIASAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3007822.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3007826.png)



![8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3007831.png)

![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3007835.png)
![(5-Bromopyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3007836.png)
![3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B3007838.png)
amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3007839.png)
![6-Propyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3007841.png)
